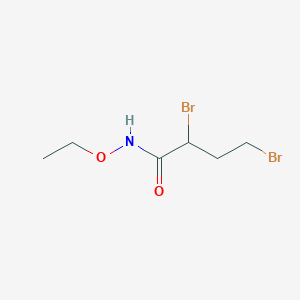
N-ethoxy-2,4-dibromobutyric acid amide
Cat. No. B8359341
M. Wt: 288.96 g/mol
InChI Key: HLZZZJUGGHOMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07902383B2
Procedure details


137 g of the above-obtained oil containing N-ethoxy-2,4-dibromobutyric acid amide were dissolved in 500 mL of benzene. To the resultant solution, 12 g of sodium hydride were gradually added while cooling the solution to 15° C. to 20° C. After the completion of the addition, ice was added to the resultant reaction solution to decompose excessive sodium hydride. The resultant solution was washed with a saturated saline, followed by drying the solution by magnesium sulfate. The solution was concentrated under a reduced pressure and purified by silica gel-acetone/benzene column chromatography to give 42 g (0.20 mol) of N-ethoxy-2-bromo-4-butyrolactam (with a yield of 37% from 2,4-dibromobutyric acid bromide).

[Compound]
Name
above-obtained oil
Quantity
137 g
Type
reactant
Reaction Step Two


[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Yield
37%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][NH:4][C:5](=[O:11])[CH:6]([Br:10])[CH2:7][CH2:8]Br)[CH3:2].[H-].[Na+].BrC(CCBr)C(Br)=O>C1C=CC=CC=1>[CH2:1]([O:3][N:4]1[CH2:8][CH2:7][CH:6]([Br:10])[C:5]1=[O:11])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)Br)CCBr
|
Step Two
[Compound]
|
Name
|
above-obtained oil
|
|
Quantity
|
137 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)ONC(C(CCBr)Br)=O
|
Step Three
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling the solution to 15° C. to 20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition, ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the resultant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction solution
|
WASH
|
Type
|
WASH
|
|
Details
|
The resultant solution was washed with a saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying the solution by magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel-acetone/benzene column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)ON1C(C(CC1)Br)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.2 mol | |
| AMOUNT: MASS | 42 g | |
| YIELD: PERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
